

# A Comparative Efficacy Analysis of ACH-000143 and Dapagliflozin in Obesity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of ACH-000143, a novel melatonin receptor agonist, with the established clinical efficacy of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in the context of obesity. While direct head-to-head clinical trials are not available, this document synthesizes the existing data from preclinical and clinical studies to offer a comprehensive overview for research and development purposes. A notable preclinical study directly compared the effect of ACH-000143 and dapagliflozin on body weight gain in a diet-induced obese rat model.[1][2][3][4]

### **Executive Summary**

**ACH-000143** is a potent, orally active agonist of the MT1 and MT2 melatonin receptors.[1][2][3] [4] Preclinical studies in a diet-induced obesity (DIO) rat model have demonstrated its potential to reduce body weight gain, with an efficacy comparable to that of dapagliflozin in the same model.[1][2][3][4] Furthermore, **ACH-000143** has shown beneficial effects on hepatic steatosis and triglyceride levels.[1][2][3][4]

Dapagliflozin is an approved medication for the treatment of type 2 diabetes, heart failure, and chronic kidney disease. Its mechanism of action involves the inhibition of SGLT2 in the kidneys, leading to increased urinary glucose excretion. A consistent and well-documented effect of dapagliflozin treatment across numerous clinical trials is weight loss.[5][6][7][8][9] Studies in obese individuals, with and without type 2 diabetes, have quantified its impact on reducing total body weight, fat mass, and waist circumference.[7][8][10][11]



This guide will delve into the quantitative data from key studies, detail the experimental protocols, and provide visual representations of the relevant biological pathways and experimental workflows.

# Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key efficacy data for **ACH-000143** (preclinical) and dapagliflozin (clinical) in the context of obesity. It is crucial to note the different study populations (rats vs. humans) when interpreting these data.

Table 1: ACH-000143 Efficacy in Diet-Induced Obese (DIO) Rats

| Parameter                                | Vehicle<br>Control | ACH-000143<br>(10 mg/kg)           | ACH-000143<br>(30 mg/kg)              | Dapagliflozin<br>(10 mg/kg)               |
|------------------------------------------|--------------------|------------------------------------|---------------------------------------|-------------------------------------------|
| Body Weight<br>Gain (g) over 2<br>months | ~150 g             | Reduction similar to dapagliflozin | Reduction similar<br>to dapagliflozin | Significant reduction compared to vehicle |
| Liver<br>Triglycerides                   | Elevated           | Significant<br>Reduction           | Significant<br>Reduction              | Not Reported in direct comparison         |
| Hepatic<br>Steatosis                     | Present            | Significant<br>Reduction           | Significant<br>Reduction              | Not Reported in direct comparison         |
| Plasma Glucose                           | Not Reported       | -16.4%                             | -16.9%                                | Not Reported in direct comparison         |

Data extracted from Ferreira Jr, M. A., et al. (2021). J Med Chem.[1][2][3][4]

Table 2: Dapagliflozin Efficacy in Obese Human Subjects (with or without Type 2 Diabetes)



| Parameter                                         | Placebo        | Dapagliflozin (5-10<br>mg/day) | Study Duration |
|---------------------------------------------------|----------------|--------------------------------|----------------|
| Change in Total Body<br>Weight (kg)               | -0.89 to +1.36 | -2.21 to -4.54                 | 24-102 weeks   |
| Change in Waist<br>Circumference (cm)             | -              | -1.52 to -5.0                  | 24-102 weeks   |
| Change in Total Fat<br>Mass (kg)                  | -              | -1.48 to -2.80                 | 24-102 weeks   |
| Change in Visceral<br>Adipose Tissue (cm³)        | -              | -258.4                         | 24 weeks       |
| Change in<br>Subcutaneous<br>Adipose Tissue (cm³) | -              | -184.9                         | 24 weeks       |

Data compiled from multiple clinical trials.[5][6][8][9]

# Experimental Protocols ACH-000143 Preclinical Study in Diet-Induced Obese Rats

- 1. Animal Model:
- Species and Strain: Male Sprague-Dawley or Wistar rats.
- Obesity Induction: Rats are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of several weeks to induce an obese phenotype with characteristics that mimic human obesity and metabolic syndrome.[7] Control animals are fed a standard chow diet.
- 2. Drug Administration:
- Compound: ACH-000143, dapagliflozin, or vehicle.



- Dosage: ACH-000143 administered orally at doses of 10 and 30 mg/kg/day. Dapagliflozin administered orally at 10 mg/kg/day.
- Duration: Two months.[1][2][3][4]
- 3. Efficacy Endpoints:
- Body Weight: Monitored weekly.
- Metabolic Parameters: At the end of the study, blood samples are collected for the analysis
  of plasma glucose, triglycerides, and other relevant markers.
- Liver Analysis: Livers are excised, weighed, and analyzed for triglyceride content and histological evidence of steatosis.

### **Dapagliflozin Clinical Trials in Obesity**

- 1. Study Design:
- Design: Typically randomized, double-blind, placebo-controlled trials.[11][12][13]
- Patient Population: Adults with obesity (Body Mass Index [BMI] ≥ 30 kg/m²) with or without type 2 diabetes.[11][12]
- Intervention: Dapagliflozin (typically 5 mg or 10 mg once daily) or placebo.[8][9][13]
- Duration: Ranging from 12 weeks to over 2 years.[6][13]
- 2. Efficacy Endpoints:
- Primary Endpoint: Change in total body weight from baseline.
- Secondary Endpoints:
  - Change in waist circumference.
  - Change in BMI.
  - Proportion of patients achieving ≥5% weight loss.



- Changes in body composition (fat mass, lean mass) measured by dual-energy X-ray absorptiometry (DXA).[14][15][16]
- Changes in metabolic parameters (e.g., HbA1c, fasting plasma glucose, lipid profile).
- 3. Dual-Energy X-ray Absorptiometry (DXA) for Body Composition:
- Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone mineral, lean tissue, and fat tissue.[15][16]
- Procedure: The patient lies on a table while a scanning arm passes over the entire body. The procedure is quick and involves minimal radiation exposure.
- Measurements: Provides precise measurements of total and regional fat mass, lean mass, and bone mineral content.[15][16]

## Mandatory Visualization Signaling Pathways





Click to download full resolution via product page

Caption: Signaling pathways for ACH-000143 and Dapagliflozin.

### Experimental Workflow: Preclinical Study of ACH-000143



Click to download full resolution via product page

Caption: Preclinical experimental workflow for ACH-000143.



## Logical Relationship: Dapagliflozin's Effect on Body Composition



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. youtube.com [youtube.com]
- 6. eptrading.co.jp [eptrading.co.jp]
- 7. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dapagliflozin on body weight in patients with type 2 diabetes mellitus: Evidence-based practice PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Clinical improvement of dapagliflozin in patients with prediabetes and overweight/obesity [morressier.com]
- 14. researchgate.net [researchgate.net]
- 15. Body composition with dual energy X-ray absorptiometry: from basics to new tools PMC [pmc.ncbi.nlm.nih.gov]
- 16. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of ACH-000143 and Dapagliflozin in Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143701#ach-000143-efficacy-compared-to-dapagliflozin-in-obesity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com